molecular formula C19H16N2O5S B2816515 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate CAS No. 1203206-29-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B2816515
CAS No.: 1203206-29-4
M. Wt: 384.41
InChI Key: IHHNCUJVKGFTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a synthetic small molecule designed for research purposes, integrating multiple pharmacologically relevant moieties. The compound features a 2,3-dihydrobenzo[b][1,4]dioxine group, a scaffold identified in early-stage drug discovery for its potential interaction with therapeutic targets like Poly(ADP-ribose) polymerase 1 (PARP1) . This core structure is linked to an isoxazole ring, a heterocycle recognized for its versatility in medicinal chemistry and presence in compounds with various biological activities . The 3-position of the isoxazole is functionalized with a ester-linked 2-(methylthio)nicotinate group, introducing a nicotinic acid derivative that may influence the compound's physicochemical properties and binding characteristics. This molecule is representative of a hybrid structure and is intended for use by qualified researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds. Potential research applications include, but are not limited to, serving as a building block in medicinal chemistry programs, a candidate for in vitro biological screening, or a lead compound for further optimization. Its complex structure suggests it may be of interest in early discovery research for various therapeutic areas. Please note: This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-27-18-14(3-2-6-20-18)19(22)25-11-13-10-16(26-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNCUJVKGFTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound shares structural motifs with several thiazolidinone derivatives synthesized and characterized in prior studies. Below is a detailed comparison based on structural features, synthesis routes, and physicochemical properties.

Structural Analogues from

The following compounds (9l, 9m, 9n) share the 2,3-dihydrobenzo[1,4]dioxin moiety but differ in core heterocycles and substituents:

Compound ID Core Structure Substituents/Functional Groups Synthesis Conditions Melting Point (°C) Spectral Data Availability
9l Thiazolidin-4-one 1,3-Benzodioxol-5-ylmethylene, butylamino linker Reaction at 90°C (15 min) → 110°C (15 min); triethylamine, piperonal 172–233 (decomp.) ¹H-NMR, ¹³C-NMR
9m Thiazolidin-4-one 2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylene, butylamino linker Reaction at 90°C (15 min) → 110°C (15 min); 2,3-dihydrobenzodioxin-6-carboxaldehyde 170–243 (decomp.) ¹H-NMR, ¹³C-NMR
9n Thiazolidin-4-one 4-Hydroxy-3-methoxybenzylidene, butylamino linker Reaction at 90°C (30 min) → 110°C (30 min); 4-hydroxy-3-methoxybenzaldehyde 202–204 ¹H-NMR
Target Isoxazole + Nicotinate 2-(Methylthio)nicotinate ester, 2,3-dihydrobenzo[1,4]dioxin-6-yl Data not available in provided sources Not reported Not reported
Key Structural Differences:
  • Core Heterocycle: The target compound contains an isoxazole ring, whereas 9l, 9m, and 9n feature a thiazolidin-4-one core.
  • Substituents: The target’s 2-(methylthio)nicotinate ester contrasts with the thiazolidinone derivatives’ benzylidene or benzodioxolylmethylene groups. The methylthio group may enhance lipophilicity compared to the hydroxyl/methoxy substituents in 9n.
  • Linker: All compounds include a butylamino linker, but the target compound lacks the extended diamine structure seen in 9l–9n.

Q & A

Q. How should researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

  • Methodology :
  • SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics to purified targets (e.g., kinases) .
  • CRISPR-Cas9 knockouts : Validate target dependency in cellular models .
  • Transcriptomics : RNA-seq identifies downstream pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.